molecular formula C7H8BrNO2 B598903 2-Bromo-3,5-dimethoxypyridine CAS No. 149966-41-6

2-Bromo-3,5-dimethoxypyridine

Cat. No. B598903
M. Wt: 218.05
InChI Key: SYZIZRDEGATWBD-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethoxypyridine is a chemical compound with the empirical formula C7H8BrN . It is a solid substance and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 2-Bromo-3,5-dimethoxypyridine involves several steps, including bromination and subsequent microwave-assisted, Pd-catalysed C(sp2)–P couplings . The overall yield of the synthesis process could be increased significantly by optimizing the protocol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-dimethoxypyridine has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3,5-dimethoxypyridine are complex and involve multiple steps. The reactions are influenced by various factors such as the nature of the reactants, the reaction conditions, and the presence of catalysts.

Safety And Hazards

2-Bromo-3,5-dimethoxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this chemical .

properties

IUPAC Name

2-bromo-3,5-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZIZRDEGATWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dimethoxypyridine

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-dimethoxypyridine (780 mg, 5.6 mmol) in dry MeCN (24 ml) was added N-bromosuccinimide (1.0 g, 5.6 mmol) and the reaction was heated to reflux for 1 hour. After cooling, the solvent was removed under vacuum and the residue was triturated with diethyl ether to precipitate the succinimide by-product and filtered. The filtrate was concentrated onto silica-gel and the residue purified by flash chromatography (silica-gel, eluted with hexanes:EtOAc, 3:1) to afford the product as a white solid (860 mg, 70%). 1H-NMR (300 MHz, CDCl3) δ 7.67 (d, J=2.5 Hz, 1H), 6.71 (d, J=2.5 Hz, 1H), 3.87 (s, 3H), 3.85 (s, 3H).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
70%

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